molecular formula C12H17NO2 B2861472 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol CAS No. 1393732-45-0

1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol

Cat. No. B2861472
M. Wt: 207.273
InChI Key: IZODVNSTNGIBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol” is a chemical compound with the molecular formula C12H17NO2 . It is also known as Nootkatone.


Synthesis Analysis

The synthesis of “1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol” involves a 1,3-dipolar cycloaddition reaction. The reaction involves the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam, and the achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The subsequent reduction with LAH and catalytic hydrogenation yields the product .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol” consists of a pyrrolidin-3-ol ring with a benzyl group and a hydroxymethyl group attached .

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis

    The compound (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related derivative, has been synthesized via asymmetric 1,3-dipolar cycloaddition, demonstrating its utility as an intermediate in the synthesis of bioactive molecules. This synthesis process emphasizes its potential in creating enantiomerically pure compounds, which are crucial for the development of pharmaceuticals and other bioactive substances (Kotian et al., 2005).

  • Gold(I)-Catalyzed Cyclization

    Gold(I) catalysis has been applied to allylic alcohols with alkylamines, leading to the formation of substituted pyrrolidine derivatives. This method highlights the compound's relevance in synthesizing complex organic structures, potentially useful for pharmaceutical applications (Mukherjee & Widenhoefer, 2011).

Application in Molecular Biology

  • Intercalating Nucleic Acids (INAs): The compound has been incorporated into oligodeoxynucleotides as a bulge to form intercalating nucleic acids (INAs), inducing a slight destabilization in INA-DNA duplexes. This research provides insights into DNA-RNA interaction mechanisms and the potential for developing novel gene expression regulation tools (Filichev & Pedersen, 2003).

Potential Therapeutic Applications

  • Synthesis of Antifolates: Research into pyrrolo[2,3-d]pyrimidines, closely related to 1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol, has shown the design of targeted antitumor agents. These compounds demonstrate selective cellular uptake via folate receptors and inhibit de novo purine nucleotide biosynthesis, indicating their potential as cancer therapeutics (Wang et al., 2013).

properties

IUPAC Name

1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-10-12(15)6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,14-15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZODVNSTNGIBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CO)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(hydroxymethyl)pyrrolidin-3-ol

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